molecular formula C8H9N5O B2749151 N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide CAS No. 107933-05-1

N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide

Cat. No.: B2749151
CAS No.: 107933-05-1
M. Wt: 191.194
InChI Key: HOXHFMHEMBOZST-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide, also known as 1H-Imidazo[4,5-b]pyridine-2-ethanimidamide, N-hydroxy-, is a potent inhibitor of intracellular Akt activation and its downstream target, PRAS40 . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Mode of Action

The compound interacts with its targets by inhibiting the activation of Akt and its downstream target, PRAS40 . This inhibition is likely achieved through the process of phosphorylation, a common regulatory mechanism in cell signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Akt signaling pathway. Akt is a central node in the cell signaling response to insulin and growth factors, and is dysregulated in a variety of cancers. By inhibiting Akt activation, this compound can potentially disrupt these pathological signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its inhibitory effects on Akt activation and its downstream target, PRAS40 . This could potentially lead to the disruption of pathological cell signaling pathways in diseases such as cancer.

Chemical Reactions Analysis

N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide can undergo various chemical reactions, including:

Scientific Research Applications

N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide has several scientific research applications, including:

Comparison with Similar Compounds

N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide can be compared with other imidazopyridine derivatives, such as:

The uniqueness of N’-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide lies in its specific structure, which imparts unique biological activities and potential therapeutic benefits .

Properties

IUPAC Name

N'-hydroxy-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-6(13-14)4-7-11-5-2-1-3-10-8(5)12-7/h1-3,14H,4H2,(H2,9,13)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXHFMHEMBOZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(N=C1)N=C(N2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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